molecular formula C17H18N2O B13101724 2-(Allylamino)-N-benzylbenzamide

2-(Allylamino)-N-benzylbenzamide

Cat. No.: B13101724
M. Wt: 266.34 g/mol
InChI Key: RWMILTIZBQAZFN-UHFFFAOYSA-N
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Description

2-(Allylamino)-N-benzylbenzamide is an organic compound that features both an allylamino group and a benzylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-benzylbenzamide typically involves the reaction of benzylamine with an appropriate allyl halide under basic conditions to form the allylamino group. The resulting intermediate is then reacted with benzoyl chloride to form the final benzamide structure. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-benzylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield allyl oxides, while reduction of the benzamide group may produce benzylamines .

Scientific Research Applications

2-(Allylamino)-N-benzylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-benzylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylamino)-N-methylbenzamide
  • 2-(Allylamino)-N-phenylbenzamide
  • N-benzyl-2-(methylamino)benzamide

Uniqueness

2-(Allylamino)-N-benzylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allylamino and benzylbenzamide moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-benzyl-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C17H18N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h2-11,18H,1,12-13H2,(H,19,20)

InChI Key

RWMILTIZBQAZFN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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